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Compound of Interest

Compound Name: anthracen-9-ol

Cat. No.: B1215400

A Comparative Guide to the Synthesis of 9-
Hydroxyanthracene

For researchers, scientists, and professionals in drug development, the efficient and high-purity
synthesis of key chemical intermediates is paramount. 9-Hydroxyanthracene, also known as 9-
anthranol, is a valuable building block in the synthesis of various organic materials and
pharmaceutical compounds. This guide provides a comparative analysis of two distinct and
effective synthetic routes to obtain 9-hydroxyanthracene, offering detailed experimental
protocols and quantitative data to inform methodological choices.

The two pathways detailed below are the oxidation of 9-formylanthracene and the reduction of
anthraquinone to its tautomer, anthrone. Each method presents a unique set of advantages
and considerations in terms of starting materials, reaction conditions, yield, and purity of the
final product.

Data Summary

The following table provides a clear comparison of the key quantitative metrics for the two
synthesis routes discussed in this guide.
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Parameter

Route 1: Oxidation of 9-
Formylanthracene

Route 2: Reduction of
Anthraquinone

Starting Material

9-Formylanthracene

Anthraquinone

Key Reagents

Sodium percarbonate, Acetic

acid

Tin (granulated), Hydrochloric

acid, Glacial acetic acid

Reaction Time

Not explicitly stated, monitored
by TLC

~2 hours for addition of HCI

Boiling point of glacial acetic

Reaction Temperature 30 °C )
acid
Yield (Crude) Not reported 82.5%
Yield (Purified) 78%[1] 62%
Not explicitly stated, melting
Purity 99.56%[1] point of recrystallized product

is 154-155 °C

Experimental Protocols
Route 1: Oxidation of 9-Formylanthracene

This method provides a high-purity product from a commercially available starting material.

Experimental Procedure:

e Ina 1,000 mL round-bottomed flask equipped with a stirrer and a thermometer, add 20.00 g

of 9-formylanthracene and 200 mL of acetic acid.

o Stir the mixture for 15 minutes at room temperature.

o Slowly add 45.68 g of sodium percarbonate to the mixture.

 Increase the reaction temperature to 30 °C and continue stirring. Monitor the progress of the

reaction using thin-layer chromatography (TLC) with a developing solvent of n-hexane/ethyl

acetate (4:1).
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o Upon completion of the reaction, remove the acetic acid by distillation under reduced
pressure to concentrate the reaction mixture.

» To the concentrated residue, add 200 mL of toluene. Wash the toluene layer sequentially
with 100 mL of water, 100 mL of 10% sodium thiosulfate solution, and 100 mL of 10%
sodium hydroxide solution.

e Add 22.75 g of methanol and 0.65 g of sulfuric acid to the toluene layer. Remove the
resulting methyl formate and excess methanol by distillation at atmospheric pressure.

e Add 82.47 g of 10% sodium hydroxide solution to the toluene layer and stir at room
temperature. Separate the toluene and basic aqueous layers using a separatory funnel.

e Wash the basic aqueous layer several times with 20 mL portions of dichloromethane to
remove any remaining impurities.

» Adjust the pH of the basic aqueous solution to slightly acidic using concentrated sulfuric acid.

« Filter the resulting reddish powder and recrystallize from toluene to obtain pure 9-
hydroxyanthracene.[1]

Route 2: Reduction of Anthraquinone to Anthrone
(Tautomer of 9-Hydroxyanthracene)

This classic method utilizes the reduction of readily available anthraquinone to form anthrone,
which exists in equilibrium with its enol form, 9-hydroxyanthracene.

Experimental Procedure:

 In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 104 g (0.5 mole)
of anthraquinone and 100 g (0.86 atom) of granulated tin.

e Add 750 mL of glacial acetic acid to the flask.

» Heat the mixture to boiling. Over a period of two hours, add 298 g (250 mL, 8.2 moles) of
concentrated hydrochloric acid (sp. gr. 1.19) in 10 mL portions.
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 After the addition is complete, filter the hot solution by suction through a Gooch crucible with
a fixed porous plate.

e Add 100 mL of water to the filtrate and cool the solution to approximately 10 °C to induce
crystallization of anthrone.

o Collect the crystals by suction filtration on a Buchner funnel and wash with water.

e Dry the crude product on a porous plate. The yield of crude anthrone is approximately 80 g
(82.5%).

o For further purification, recrystallize the crude product from a 3:1 mixture of benzene and
petroleum ether to obtain about 60 g (62% yield) of pure anthrone with a melting point of
154-155 °C.

Synthesis Pathways Overview

The following diagram illustrates the two distinct synthetic routes to 9-hydroxyanthracene.
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Caption: Synthetic pathways to 9-hydroxyanthracene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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